molecular formula C8H8FNO B1334528 4-fluoro-N-methylbenzamide CAS No. 701-49-5

4-fluoro-N-methylbenzamide

Cat. No.: B1334528
CAS No.: 701-49-5
M. Wt: 153.15 g/mol
InChI Key: PIHJUDHVYWCZLS-UHFFFAOYSA-N
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Description

4-Fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H8FNO. It is a derivative of benzamide, where a fluorine atom is substituted at the para position of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

4-Fluoro-N-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Safety and Hazards

The safety information for 4-fluoro-N-methylbenzamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 4-Fluoro-N-methylbenzamide is PDE10A (phosphodiesterase) . PDE10A is a protein that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

This compound acts as a potent inhibitor of PDE10A . By inhibiting PDE10A, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentration . This can result in changes in the signaling pathways that are regulated by these cyclic nucleotides .

Biochemical Pathways

The inhibition of PDE10A by this compound affects the cyclic nucleotide signaling pathways . These pathways play a key role in various physiological processes, including the regulation of inflammation, smooth muscle contraction, and neuronal signaling . The downstream effects of these changes can vary depending on the specific cell type and the intracellular context .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target site of action .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which the compound is acting. By increasing the concentration of cyclic nucleotides, it can potentially modulate various cellular processes regulated by these signaling molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature . For example, certain substances may interact with this compound, potentially affecting its stability or its ability to interact with its target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-methylbenzamide typically involves two main steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and controlled reaction environments to facilitate the fluorination and N-methylation processes efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be replaced by other substituents under suitable conditions.

    Reduction Reactions: The amide group can be reduced to an amine group using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atom.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Various substituted derivatives of this compound.

    Reduction: 4-fluoro-N-methylbenzylamine.

    Oxidation: Oxidized forms of the amide group, potentially forming nitriles or carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzamide: Similar structure but lacks the fluorine atom.

    4-Fluorobenzamide: Similar structure but lacks the N-methyl group.

    4-Fluoro-N-ethylbenzamide: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

4-Fluoro-N-methylbenzamide is unique due to the presence of both the fluorine atom and the N-methyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the N-methyl group can affect its solubility and reactivity .

Properties

IUPAC Name

4-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHJUDHVYWCZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399053
Record name 4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-49-5
Record name 4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 30 mL MeNH2 (40% wt in H2O) was added 139 mL of 1N NaOH. To this was added 130 mL of CH2Cl2 followed by 4-fluorobenzoyl chloride (22 grams, 139 mmol) while the mixture was rapidly stirred. After 1 hour the organic layer was separated, washed with H2O, dried over Na2SO4 and solvent removed under vacuum to yield 20 grams (94% yield) solid. 1H NMR (500 MHz, DMSO) δ: 2.78 (d, 3, J=5), 7.28 (t, 2, J=9), 7.91 (m, 2), 8.46 (br s, 1). 13C NMR (125 MHz, DMSO) δ: 26.13, 114.95, 115.13, 129.49, 129.56, 130.87, 130.90, 162.67, 164.64, 165.46.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
139 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-fluorobenzoic acid (200 mg, 1.43 mmol) in DCE (3 ml) at RT, was added a solution of methyl amine in THF (2 M, 1.43 mmol) and NEt3 (198 μl, 1.43 mmol) and allowed to stir for ca. 10 mins. HOBt (221 mg, 1.43 mmol) and DCC (295 mg, 1.43 mmol) were added and the reaction mixture heated at 70° C. for 3 h. After cooling to RT, the reaction mixture was washed with sat. NaHCO3 (5 ml) and the aqueous back extracted with DCM. The organics were combined, dried (MgSO4), filtered and concentrated under reduced pressure. Purification by silica flash column chromatography (eluting with DCM/MeOH gradient 100:0 to 80:20) provided the title compound as off-white solid (137 mg, 63%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.43 mmol
Type
reactant
Reaction Step One
Name
Quantity
198 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
221 mg
Type
reactant
Reaction Step Two
Name
Quantity
295 mg
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-fluoro-N-methylbenzamide in the development of enzalutamide?

A1: this compound serves as a crucial building block in synthesizing enzalutamide []. One of the research papers describes a method where this compound reacts with 2-amino-isobutyric acid under specific conditions to yield an intermediate compound. This intermediate is further processed to obtain enzalutamide, a medication used to treat prostate cancer.

Q2: How does the structure of a compound containing this compound influence its interaction with the human Anaplastic Lymphoma Kinase (ALK)?

A2: Research reveals the crystal structure of human ALK in complex with an inhibitor containing the this compound moiety []. While the abstract doesn't detail specific interactions, it highlights the importance of understanding these interactions for drug development. This structural information provides insights into how the inhibitor, incorporating the this compound group, binds to the ALK enzyme and potentially inhibits its activity.

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